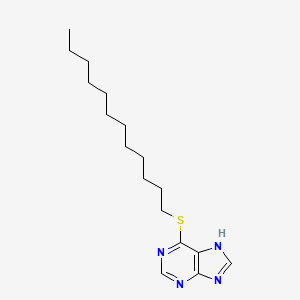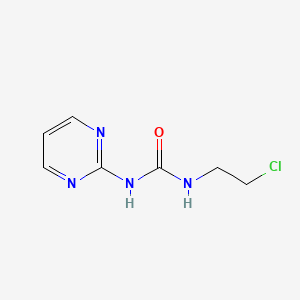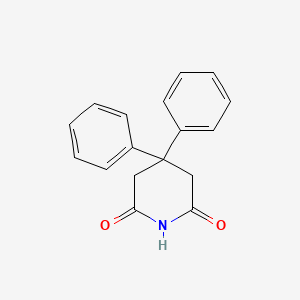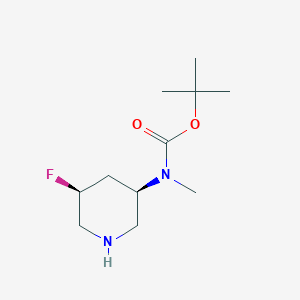
2,6-Lutidine hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Lutidine hexafluorophosphate is a chemical compound derived from 2,6-lutidine, a dimethyl-substituted derivative of pyridine. It is known for its applications in organic synthesis, particularly as a non-nucleophilic base. The hexafluorophosphate anion enhances the stability and solubility of the compound in various solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,6-Lutidine hexafluorophosphate can be synthesized by reacting 2,6-lutidine with hexafluorophosphoric acid. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane. The process involves the protonation of 2,6-lutidine followed by the formation of the hexafluorophosphate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Lutidine hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-diformylpyridine.
Substitution: It participates in nucleophilic substitution reactions due to the presence of the hexafluorophosphate anion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under mild conditions.
Major Products:
Oxidation: The major product is 2,6-diformylpyridine.
Substitution: The products vary depending on the substituent introduced, such as alkylated or acylated derivatives of 2,6-lutidine.
Wissenschaftliche Forschungsanwendungen
2,6-Lutidine hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a base in organic synthesis, particularly in the formation of silyl ethers and other protective groups.
Biology: It serves as a reagent in the synthesis of biologically active molecules, including peptides and nucleotides.
Medicine: It is involved in the development of pharmaceuticals, especially in the synthesis of drug intermediates.
Industry: It is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 2,6-lutidine hexafluorophosphate involves its role as a non-nucleophilic base. It stabilizes reaction intermediates and facilitates the formation of desired products by deprotonating substrates without participating in nucleophilic attacks. The hexafluorophosphate anion enhances the solubility and stability of the compound, making it effective in various reaction conditions.
Vergleich Mit ähnlichen Verbindungen
2,4-Lutidine: Another dimethyl-substituted pyridine with different steric and electronic properties.
3,5-Lutidine: A positional isomer of 2,6-lutidine with distinct reactivity.
Pyridine: The parent compound with a simpler structure and higher nucleophilicity.
Uniqueness: 2,6-Lutidine hexafluorophosphate is unique due to its steric hindrance and non-nucleophilic nature, making it an ideal base for reactions requiring minimal interference. The hexafluorophosphate anion further enhances its stability and solubility, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C7H10F6NP |
|---|---|
Molekulargewicht |
253.12 g/mol |
IUPAC-Name |
2,6-dimethylpyridin-1-ium;hexafluorophosphate |
InChI |
InChI=1S/C7H9N.F6P/c1-6-4-3-5-7(2)8-6;1-7(2,3,4,5)6/h3-5H,1-2H3;/q;-1/p+1 |
InChI-Schlüssel |
JIMJZUPQEMNBEQ-UHFFFAOYSA-O |
Kanonische SMILES |
CC1=[NH+]C(=CC=C1)C.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[Chloromethyl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14006127.png)

![8-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B14006138.png)





![4(3H)-Pyrimidinone,2-amino-6-[(3-chloro-4-methylphenyl)amino]-5-nitroso-](/img/structure/B14006186.png)

![2,6-Di-tert-butyl-4,4,8-trimethoxydibenzo[b,d]furan-1(4H)-one](/img/structure/B14006202.png)
